molecular formula C7H6N2O3 B1281796 4-Amino-3-nitrobenzaldehyde CAS No. 51818-99-6

4-Amino-3-nitrobenzaldehyde

Cat. No. B1281796
CAS RN: 51818-99-6
M. Wt: 166.13 g/mol
InChI Key: IIOCECYTBZBBAL-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group (NH2) and a nitro group (NO2) on a benzaldehyde core. The compound is of interest due to its potential applications in the synthesis of dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of derivatives of 4-amino-3-nitrobenzaldehyde can be achieved through gold-catalyzed aromatizations, as described in one study. This process involves the reaction of 3-ene-5-siloxy-1,6-diynes with nitrosoarenes to form 4-hydroxy-3-aminobenzaldehyde derivatives. The study demonstrates the versatility of this method by applying it to both benzoid and nonbenzoid substrates and excludes the possibility of gold-π-alkyne intermediates through 18O- and 2H-labeling experiments .

Another approach to synthesizing related compounds is the Fischer esterification reaction, which has been used to produce 4-amino-3-nitrobenzoic acid methyl ester. This reaction is simple and can be completed within 30 minutes to 16 hours, with a workable yield obtained in just 1 hour. The resulting bright-yellow solid is purified using liquid–liquid extraction, which is monitored by a marked color change .

Molecular Structure Analysis

The molecular structure of 4-amino-3-nitrobenzaldehyde and its derivatives can be characterized using various spectroscopic techniques. For instance, the 4-amino-3-nitrobenzoic acid methyl ester synthesized through Fischer esterification is characterized by 1H and 13C NMR spectroscopy and thin-layer chromatography, which helps confirm the structure and purity of the compound .

Chemical Reactions Analysis

The reactivity of 4-amino-3-nitrobenzaldehyde allows for its conversion into other compounds. For example, the oxime of 3-amino-5-nitrobenzaldehyde, a related compound, has been synthesized and used as a starting material for the synthesis of novel diaryl- and arylnitrofuroxans. This demonstrates the potential of 4-amino-3-nitrobenzaldehyde to undergo further chemical transformations to produce a variety of organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3-nitrobenzaldehyde derivatives can be tailored for specific applications. For instance, the polymer of 4-aminobenzaldehyde, which is synthesized using 1-methyl-4-nitrobenzene as a raw material, exhibits certain conductivity and corrosion resistance. The polymer's performance in terms of cohesive force, corrosion resistance, and electrical performance has been tested, showing better adhesion to stainless steel compared to epoxy resin . This highlights the potential utility of 4-amino-3-nitrobenzaldehyde in the development of functional materials.

Safety And Hazards

The safety information for 4-Amino-3-nitrobenzaldehyde indicates that it is potentially harmful if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

4-amino-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOCECYTBZBBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531007
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzaldehyde

CAS RN

51818-99-6
Record name 4-Amino-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51818-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitro-benzaldehyde (570 g, 3.3 mmol) in THF (20 mL) was added NH4OH (5 mL). The reaction mixture was stirred at room temperature for 1 hour. The resulting yellow solid was collected and washed with water, dried under vacuum to give the title compound (300 mg, yield: 53%). 1H-NMR (300 MHz, DMSO-d6) δ 9.76 (s, 1H), 8.57 (d, 1H), 8.18 (br s, 2H), 7.80 (dd, 1H), 7.10 (d, 1H).
Quantity
570 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

4-Acetamido-3-nitrobenzaldehyde (2.08 g, 10 mmol) was dissolved in methanol (200 mL). The solution was added with aqueous 2 N HCl (50 mL), and refluxed by heating at 80° C. for 8 hours under an argon flow. The reaction mixture was concentrated under reduced pressure to remove the methanol, and the residue was made basic with aqueous 2 N NaOH, and extracted 5 times with dichloromethane. The organic phases were combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure to obtain the target compound as yellow solid (1.62 g, yield: 98%).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
O Oni, KA Bello, MA Shibdawa - IOSR Journal of Applied Chemistry, 2019 - academia.edu
… Abstract: Monoazo disperse dyes were synthesized from 4- aminobenzaldehyde and 4 – amino -3nitrobenzaldehyde as diazo components. The Diazonium solutions from both …
Number of citations: 5 www.academia.edu
KA Bello, J Griffiths - Dyes and pigments, 1989 - Elsevier
The azo dyes formed by coupling diazotised 4-amino-3-nitrobenzaldehyde to N,N-diethylaniline and N,N-dimethyl-1-naphthylamine can be condensed readily with active methylene …
Number of citations: 16 www.sciencedirect.com
Y Yakubu, KA Bello, S Ibrahim… - International Journal of …, 2016 - zelusinternational.com
… The diazo component in this work is 4 – Amino - 3–Nitrobenzaldehyde and the coupling components are resorcinol, phloroglucinol, Barbituric acid, α-naphthol, β-naphthol, N,N-dimethyl …
Number of citations: 2 zelusinternational.com
YY Lams, KA Bello, S Ibrahim, MK Yakubu - researchgate.net
… The diazo component in this work is 4 – Amino - 3–Nitrobenzaldehyde and the coupling components are resorcinol, phloroglucinol, Barbituric acid, α-naphthol, β-naphthol, N,N-dimethyl …
Number of citations: 3 www.researchgate.net
YY Lams, PO Nkeonye, KA Bello… - Journal of …, 2014 - downloads.hindawi.com
… of disperse dyes derived from 4-amino-3-nitrobenzaldehyde coupled to phloroglucinol, … group (C=O) contained in 4-amino-3-nitrobenzaldehyde followed by a dehydration reaction. The …
Number of citations: 8 downloads.hindawi.com
EA Eno, H Louis, P Ekoja, I Benjamin… - Journal of the Indian …, 2022 - Elsevier
… The synthesized compound was obtained by coupling reactions with 4-amino-3-nitrobenzaldehyde. Suitable purification and characterization techniques were employed and density …
Number of citations: 45 www.sciencedirect.com
TI Azuaga, IC Azuaga, OA Ushie, UC Okpaegbe - chemrj.org
… was added and 4-amino-3-nitrobenzaldehyde was precipitated. … to give orange needles of 4-amino-3nitrobenzaldehyde. … 1A was used with 4-amino-3nitrobenzaldehyde as the diazo …
Number of citations: 2 chemrj.org
H Louis, IB Onyebuenyi, JO Odey, AT Igbalagh… - RSC …, 2021 - pubs.rsc.org
… mL of water was added and 4-amino-3-nitrobenzaldehyde was precipitated. The precipitate … needles of the 4-amino-3-nitrobenzaldehyde. The 4-amino-3-nitrobenzaldehyde was then …
Number of citations: 43 pubs.rsc.org
YY Lams, PO Nkeonye, KA Bello, MK Yakubu… - academia.edu
An active methylene compound, malononitrile, was introduced into the structures of a series of disperse dyes previously prepared by coupling phloroglucinol, barbituric acid, and 𝛼 and …
Number of citations: 2 www.academia.edu
KJ Wallace, J Morey, VM Lynch, EV Anslyn - New Journal of Chemistry, 2005 - pubs.rsc.org
… Addition of hydrochloric acid to 2 subsequently produces 4-amino-3-nitrobenzaldehyde (3) in 75% yield. Compound 3 is converted to the oxime 4 by reacting 3 with hydroxylamine …
Number of citations: 120 pubs.rsc.org

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